

In-Vitro Pharmacology of Elismetrep: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Elismetrep*

Cat. No.: *B607291*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elismetrep (also known as MT-8554 and K-304) is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. This technical guide provides a comprehensive overview of the available in-vitro data for **Elismetrep**, focusing on its pharmacological activity, the experimental protocols used for its characterization, and its mechanism of action. The information presented is intended to support further research and development of this compound for its potential therapeutic applications, including the treatment of migraine, diabetic neuropathy, and vasomotor symptoms.

Introduction

Elismetrep is a small molecule antagonist of the TRPM8 ion channel, a non-selective cation channel known for its role in sensing cold temperatures and menthol.^{[1][2]} Originally developed by Mitsubishi Tanabe Pharma and now under development by Kallyope, **Elismetrep** is currently in Phase II clinical trials for several indications.^{[2][3][4]} Its mechanism of action as a TRPM8 antagonist makes it a promising candidate for conditions where this channel is implicated in the pathophysiology.^{[1][2][5]}

Quantitative In-Vitro Activity

The primary in-vitro pharmacological parameter identified for **Elisometrep** is its high potency in inhibiting the human TRPM8 channel. The available data is summarized in the table below.

Parameter	Value	Species	Assay Type
pIC50	9.1	Human	Inhibition of menthol-induced intracellular calcium mobilization
IC50	~0.79 nM	Human	Inhibition of menthol-induced intracellular calcium mobilization

Table 1: In-Vitro Potency of **Elisometrep** against TRPM8

Experimental Protocols

The following section details the methodology for the key in-vitro assay used to determine the potency of **Elisometrep**.

TRPM8 Antagonism via Calcium Mobilization Assay

The inhibitory activity of **Elisometrep** on the human TRPM8 channel was determined using a cell-based calcium mobilization assay. This method measures the ability of the compound to block the influx of calcium ions into cells following activation of the TRPM8 channel by an agonist, such as menthol.

Cell Line:

- Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TRPM8 channel.

General Protocol:

- Cell Culture and Plating: HEK293-hTRPM8 cells are cultured under standard conditions and seeded into 96-well or 384-well microplates.

- Compound Incubation: Cells are incubated with varying concentrations of **Elisometrep** or a vehicle control for a specified period.
- Dye Loading: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) is loaded into the cells.
- Agonist Stimulation: The TRPM8 channel is activated by the addition of a specific agonist, typically menthol, at a concentration that elicits a robust calcium response.
- Signal Detection: The change in intracellular calcium concentration is measured by detecting the fluorescence signal using a plate reader (e.g., FLIPR, FlexStation).
- Data Analysis: The inhibitory effect of **Elisometrep** is calculated as a percentage of the response observed with the agonist alone. The IC50 value, the concentration of **Elisometrep** that causes 50% inhibition, is determined by fitting the concentration-response data to a sigmoidal curve.

Note: The specific concentrations of menthol and the exact incubation times for the **Elisometrep** assay are proprietary information detailed within patent literature (US8987445B2) but follow the general principles of such calcium flux assays.

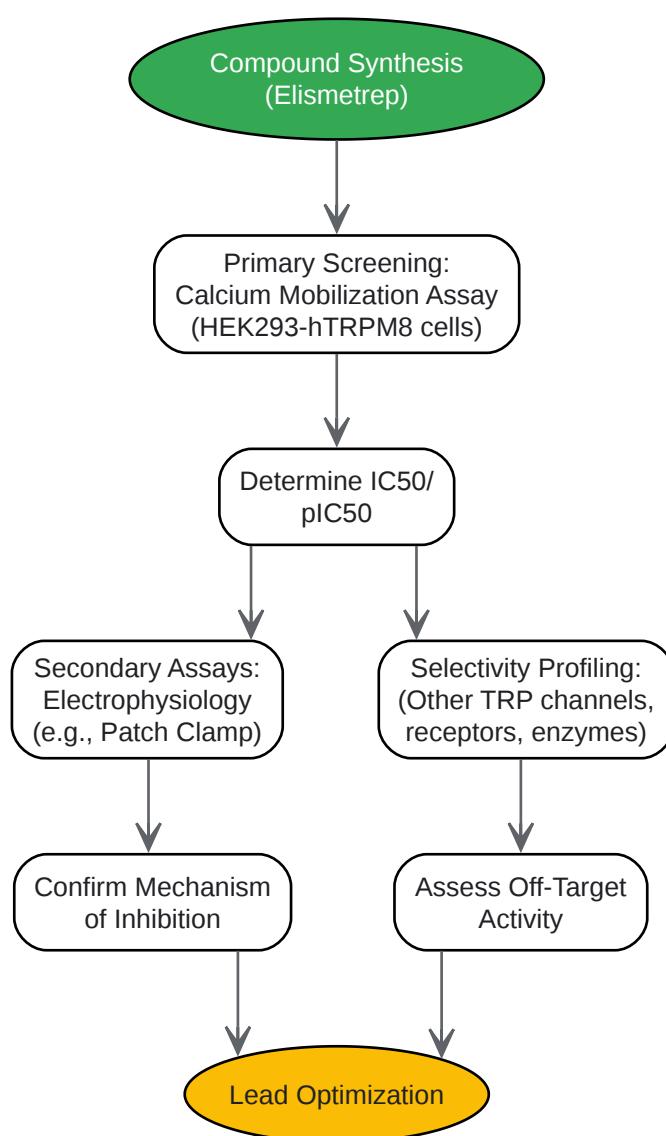
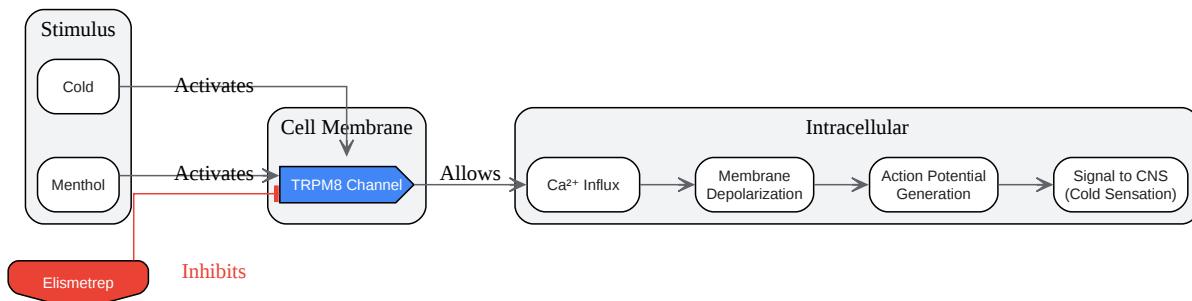
Signaling Pathway and Mechanism of Action

Elisometrep exerts its pharmacological effect through the direct antagonism of the TRPM8 ion channel. The downstream consequences of this inhibition are critical to its therapeutic potential.

TRPM8 Channel Function and Inhibition

The TRPM8 channel is a non-selective cation channel, and its activation leads to the influx of cations, primarily Ca^{2+} and Na^+ , into the cell. This influx results in membrane depolarization and the generation of an action potential in sensory neurons, which is transmitted to the central nervous system and perceived as a cold sensation.

Elisometrep, as a TRPM8 antagonist, binds to the channel and prevents its opening in response to stimuli like cold or menthol. This blockade inhibits the influx of cations, thereby preventing the depolarization of the neuronal membrane and the subsequent signaling cascade.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. What are TRPM8 antagonists and how do they work? [synapse.patsnap.com]
- 2. Elisimetre - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [In-Vitro Pharmacology of Elisimetre: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b607291#in-vitro-studies-of-elisimetre\]](https://www.benchchem.com/product/b607291#in-vitro-studies-of-elisimetre)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com